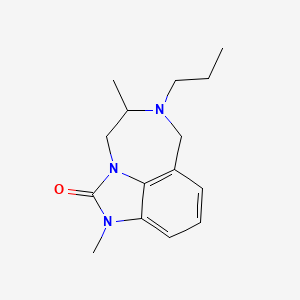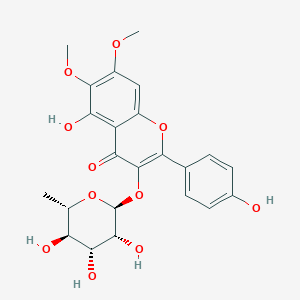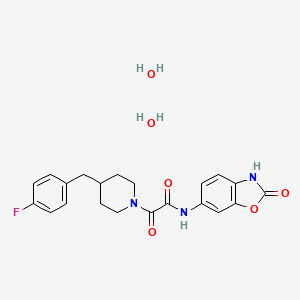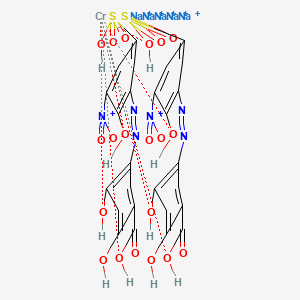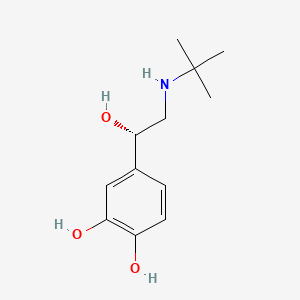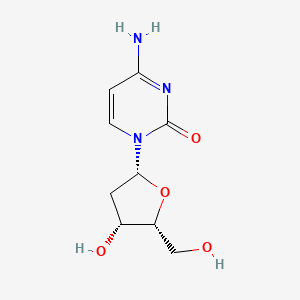
2'-dC B-D-threo
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-deoxycytidine B-D-threo is a stereoisomer of 2’-deoxycytidine, a nucleoside analog that plays a crucial role in various biochemical processes. This compound is characterized by its unique stereochemistry, which distinguishes it from other nucleoside analogs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxycytidine B-D-threo typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a protected cytidine derivative using a chiral reducing agent. The reaction conditions often include the use of solvents like methanol or ethanol and temperatures ranging from -20°C to room temperature .
Industrial Production Methods
Industrial production of 2’-deoxycytidine B-D-threo involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and chromatography to purify the final product .
化学反应分析
Types of Reactions
2’-deoxycytidine B-D-threo undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often use agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in dimethylformamide at 50°C.
Major Products
The major products formed from these reactions include various derivatives of 2’-deoxycytidine B-D-threo, such as azido-deoxycytidine and thiol-deoxycytidine .
科学研究应用
2’-deoxycytidine B-D-threo has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA synthesis and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications
作用机制
The mechanism of action of 2’-deoxycytidine B-D-threo involves its incorporation into DNA, where it can interfere with DNA synthesis and repair processes. This compound targets enzymes like DNA polymerase and ribonucleotide reductase, disrupting the normal function of these enzymes and leading to cell death in rapidly dividing cells .
相似化合物的比较
Similar Compounds
2’-deoxycytidine: The parent compound with a different stereochemistry.
2’-deoxyuridine: Another nucleoside analog with similar biological activity.
Cytarabine: A nucleoside analog used in chemotherapy
Uniqueness
2’-deoxycytidine B-D-threo is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its stereoisomers. This uniqueness makes it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
4251-19-8 |
|---|---|
分子式 |
C9H13N3O4 |
分子量 |
227.22 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8-/m1/s1 |
InChI 键 |
CKTSBUTUHBMZGZ-ATRFCDNQSA-N |
手性 SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


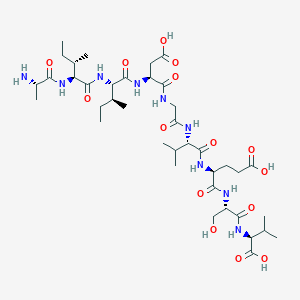

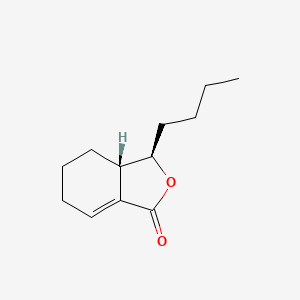
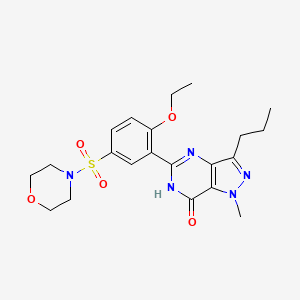
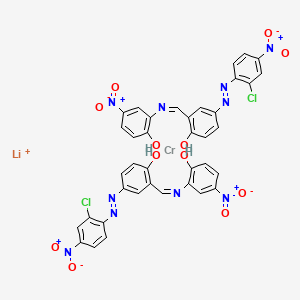

![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)
